molecular formula C24H22N2O6S B2720516 3-{[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]methyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione CAS No. 637320-45-7

3-{[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]methyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione

Cat. No.: B2720516
CAS No.: 637320-45-7
M. Wt: 466.51
InChI Key: JMBLPGSCBFMBMB-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic framework (azatricyclo[7.3.1.0^{5,13}]) fused with a 2,4-dione moiety. Key substituents include a 4-methoxy-3-(morpholine-4-sulfonyl)phenylmethyl group, which introduces sulfonyl and morpholine functionalities.

Properties

IUPAC Name

2-[(4-methoxy-3-morpholin-4-ylsulfonylphenyl)methyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O6S/c1-31-20-9-8-16(14-21(20)33(29,30)25-10-12-32-13-11-25)15-26-23(27)18-6-2-4-17-5-3-7-19(22(17)18)24(26)28/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBLPGSCBFMBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]methyl}-3-azatricyclo[7310^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione involves multiple steps, each requiring specific reaction conditions and reagentsThe reaction conditions often include the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion of the starting materials to the desired product .

Chemical Reactions Analysis

3-{[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]methyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the functional groups attached to the benzo[de]isoquinoline core .

Scientific Research Applications

This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-{[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]methyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The following compounds share the azatricyclic core but differ in substituents and biological activities:

Compound Name Core Structure Substituents Biological Activity References
Target Compound Azatricyclo[7.3.1.0^{5,13}] 4-Methoxy-3-(morpholine-4-sulfonyl)phenylmethyl Hypothesized kinase inhibition (structural analogy)
Naphmethonium (16) Azatricyclo[7.3.1.0^{5,13}] Dimethylaminoalkyl chains Unreported; likely neuromuscular activity
10-(Diphenylmethylene)-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-diones Azatricyclo[5.2.1.0²,⁶] Diphenylmethylene, variable amines Antimicrobial (Gram-positive bacteria), antiviral (BVDV, YFV)
3-[2-(4-Phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-3-azatricyclo[...] Azatricyclo[7.3.1.0^{5,13}] Triazole-thione ethyl group Unreported; potential protease inhibition

Key Structural and Functional Differences

  • Substituent Effects: The target compound’s morpholine sulfonyl group distinguishes it from Naphmethonium’s dimethylamino chains, which may confer higher polarity and improved solubility . In contrast, diphenylmethylene-substituted analogues () exhibit broader antimicrobial activity due to lipophilic aromatic groups enhancing membrane penetration .

Pharmacological and Physicochemical Comparisons

Physicochemical Properties

Property Target Compound Naphmethonium (16) Diphenylmethylene Analogues
Molecular Weight ~550–600 g/mol (estimated) ~720 g/mol 350–450 g/mol
LogP ~2.5 (predicted) ~3.8 1.5–2.0
Solubility Moderate (sulfonyl group) Low (alkyl chains) Moderate (polar amines)

Biological Activity

The compound 3-{[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]methyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The compound features a unique tricyclic structure combined with a morpholine moiety and methoxy group, which may contribute to its biological properties. The presence of the azatricyclo structure suggests potential interactions with various biological targets.

Structural Formula

C19H22N2O5S\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_5\text{S}

Key Functional Groups

  • Morpholine : Known for enhancing solubility and bioavailability.
  • Methoxy Group : Often associated with increased lipophilicity and biological activity.
  • Sulfonyl Group : May play a role in modulating enzyme activity.

Antimicrobial Activity

Research indicates that derivatives of compounds containing morpholine and sulfonamide groups exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate enhanced activity against various bacterial strains, particularly Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundActivity AgainstMethodology
3-{[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]methyl}-...Bacillus cereus, E. coliDisc diffusion method
5d (similar structure)HUH7 cancer cell lineNCI-60 sulphordamine B assay

Anticancer Activity

The compound's potential anticancer activity has been explored through various in vitro studies. Notably, it has been shown to exhibit cytotoxic effects against several cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). The mechanism of action is believed to involve apoptosis induction and inhibition of topoisomerase enzymes, which are crucial for DNA replication .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of the compound using the MTT assay on different cancer cell lines:

Cell LineIC50 (µM)Reference
HUH710.1
MCF715.6
HCT11612.3

These values indicate significant potency compared to standard chemotherapy agents like 5-Fluorouracil.

Enzyme Inhibition

The compound may act as an inhibitor of key enzymes involved in cancer progression and microbial resistance. For example:

  • Topoisomerase Inhibition : Disruption of DNA replication in cancer cells.
  • Enzyme Modulation : Alteration of metabolic pathways in bacteria leading to cell death.

Apoptosis Induction

Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, promoting programmed cell death through the activation of caspases and other apoptotic markers.

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